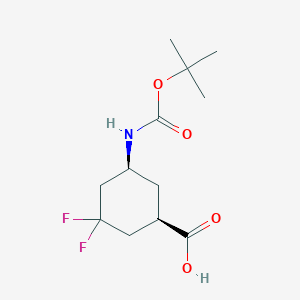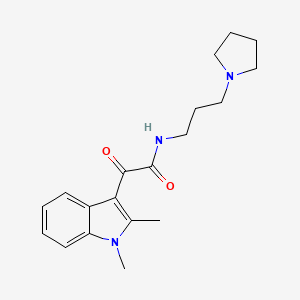
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is a useful research compound. Its molecular formula is C19H25N3O2 and its molecular weight is 327.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dopamine Receptor Modulating Activity
One significant application of compounds structurally related to 2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is in modulating dopamine receptors. Research by Baures et al. (1994) explored the design and synthesis of compounds as mimics of a specific hydrogen-bonded structure. These compounds demonstrated the ability to enhance the binding of dopamine D2 receptor agonists, impacting the affinity and number of high-affinity sites available for binding (Baures et al., 1994).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of compounds with similar structures. Bondock et al. (2008) synthesized various heterocycles incorporating antipyrine moiety and evaluated them as antimicrobial agents. These compounds were characterized through IR, NMR, and mass spectral studies, demonstrating potential in antimicrobial applications (Bondock et al., 2008).
Cognitive Enhancement
Another area of application is in cognitive enhancement. Fujimaki et al. (1990) investigated the metabolites of a novel nootropic agent structurally related to the compound . This study provided insights into the biotransformation of such compounds, which are essential for understanding their role in cognitive enhancement (Fujimaki et al., 1990).
NMDA Receptor Affinity
The affinity of N-acyl derivatives of 2-oxo-1-pyrrolidine acetamide to the NMDA receptor was studied by Chiriapkin et al. (2019). This research utilized molecular docking to predict the pharmacological activity of these compounds, contributing to the search for effective nootropic drugs (Chiriapkin et al., 2019).
Synthesis and Structural Analysis
Furthermore, the synthesis and structural analysis of related compounds have been a focus of research. Banfield et al. (1987) discussed the formation and X-ray structure determination of heterocyclic derivatives of guanidine, contributing to the understanding of the chemical structure and properties of these compounds (Banfield et al., 1987).
Eigenschaften
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14-17(15-8-3-4-9-16(15)21(14)2)18(23)19(24)20-10-7-13-22-11-5-6-12-22/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSGKAOUZFBLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)
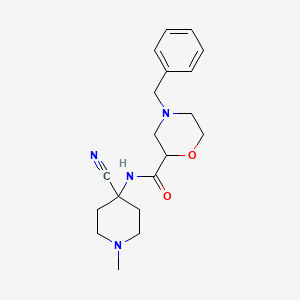
![6-Acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017549.png)



![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3017553.png)
![2-Chloro-N-[1-(2-morpholin-4-yl-2-oxoethyl)indol-5-yl]acetamide](/img/structure/B3017555.png)

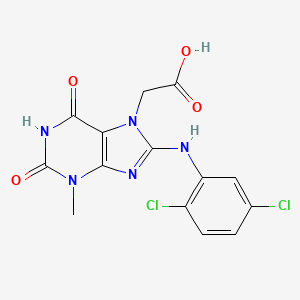
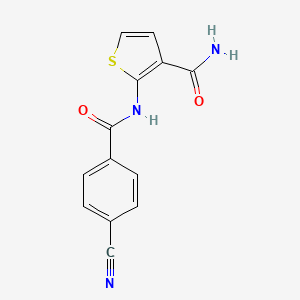
![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
